molecular formula C18H21ClO3 B3936912 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene

Cat. No.: B3936912
M. Wt: 320.8 g/mol
InChI Key: HUKFMBSGJZVGOM-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene is an organic compound with the molecular formula C17H19ClO3 It is a member of the methoxybenzenes family and is characterized by the presence of a chloro group, methoxy group, and dimethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-methylphenol and 2,3-dimethylphenol.

    Etherification: The 2-methoxy-4-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol.

    Chlorination: The 2,3-dimethylphenol is chlorinated to introduce the chloro group at the desired position.

    Coupling Reaction: The final step involves the coupling of 2-(2-methoxy-4-methylphenoxy)ethanol with the chlorinated 2,3-dimethylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
  • 1-chloro-4-methoxy-2-methylbenzene
  • 1-chloro-4-methoxypentane

Uniqueness

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-12-5-7-17(18(11-12)20-4)22-10-9-21-16-8-6-15(19)13(2)14(16)3/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKFMBSGJZVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C(=C(C=C2)Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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